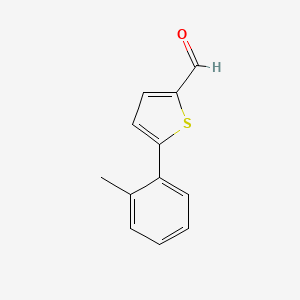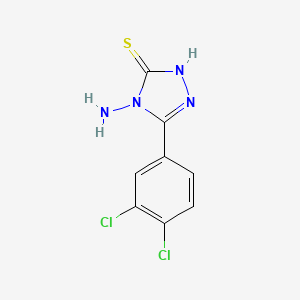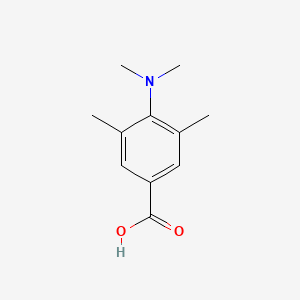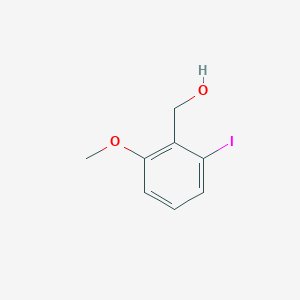
5-(o-Tolyl)thiophene-2-carbaldehyde
Overview
Description
5-(o-Tolyl)thiophene-2-carbaldehyde is a derivative of Thiophene-2-carboxaldehyde, which is an organosulfur compound with the formula C4H3SCHO . It is a colorless liquid that often appears amber after storage . It is a versatile precursor to many drugs including eprosartan, Azosemide, and Teniposide .
Synthesis Analysis
Thiophene-2-carboxaldehyde can be prepared from thiophene by the Vilsmeier reaction . Alternatively, it is prepared from chloromethylation of thiophene .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H, 13C NMR, IR, UV, and HR mass spectra .Chemical Reactions Analysis
Thiophene-2-carboxaldehyde is a key intermediate in the synthesis of a variety of thiophene derivatives . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical and Chemical Properties Analysis
Thiophene-2-carboxaldehyde has a molar mass of 112.15 g·mol−1, appears as a colorless liquid, has a density of 1.2 g/mL, and a boiling point of 198 °C (388 °F; 471 K) .Scientific Research Applications
Coupling Reactions
5-(o-Tolyl)thiophene-2-carbaldehyde has been utilized in coupling reactions. For instance, thiophene-2-carbaldehyde adds to aromatic and aliphatic aldehydes mediated by samarium diiodide, occurring at the 5-position of thiophene-2-carbaldehyde (Yang & Fang, 1995).
Fluorescent Sensor Development
This compound has applications in the development of fluorescent sensors. 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), a derivative, was synthesized and found to quench fluorescence of Fe3+ ions, highlighting its potential in sensing applications (Zhang et al., 2016).
Synthesis of Substituted γ-Lactols
In chemical synthesis, the compound has been used for creating substituted γ-lactols. This involves S-alkylation of reaction intermediates, showcasing its versatility in organic synthesis (Bar, 2021).
Photochemical Synthesis
This compound is pivotal in photochemical syntheses, such as the synthesis of 4H-thieno[3,2-c]chromene and their derivatives, which are used as covert marking pigments due to their unique optical properties (Ulyankin et al., 2021).
Corrosion Inhibition
Thiophene derivatives, including thiophene-2-carbaldehyde, have been explored as corrosion inhibitors for aluminum alloys in acidic mediums. These derivatives show high inhibition efficiency and are mixed-type inhibitors (Arrousse et al., 2022).
Semiconductors in Electronics
Star-shaped crystalline molecules synthesized using thiophene-based carbaldehydes have shown promise in organic semiconductor applications for field-effect transistors. They exhibit high carrier mobilities and good self-film-forming properties (Kim et al., 2007).
Safety and Hazards
Thiophene-2-carboxaldehyde is labeled with the signal word ‘Warning’ and has hazard statements H302, H315, H317, H319, H335 . Precautionary statements include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research is envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates .
Properties
IUPAC Name |
5-(2-methylphenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-4-2-3-5-11(9)12-7-6-10(8-13)14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQQWCBQTIJJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(S2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3043479.png)



![3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid](/img/structure/B3043486.png)


![3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carboxamide](/img/structure/B3043490.png)
![4-(1,4-Diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3043491.png)



![2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol](/img/structure/B3043497.png)
